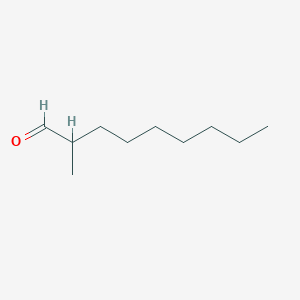

2-Methylnonanal

Description

Contextualization within Branched-Chain Aldehyde Chemistry

Branched-chain aldehydes are organic compounds characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom) located at the end of a non-linear carbon chain. pressbooks.pub This functional group, with the chemical formula -CHO, defines the aldehyde class. The presence of a branch, such as a methyl group, on the carbon chain distinguishes them from their linear counterparts. nih.govresearchgate.net The position of this branching influences the molecule's physical properties and chemical reactivity.

Like other aldehydes, the carbonyl group in branched-chain aldehydes makes them relatively reactive. nih.govresearchgate.net The carbon atom of the carbonyl group is electrophilic and thus susceptible to nucleophilic attack. Consequently, aldehydes are readily oxidized to form carboxylic acids or reduced to their corresponding alcohols. nih.govbyjus.comgithub.io

Branched-chain aldehydes, including 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal, are significant as potent flavor and aroma compounds in a variety of food products. nih.govresearchgate.net Their formation can occur through enzymatic pathways in fermentation or via heat-induced reactions like the Strecker degradation. nih.govresearchgate.net 2-Methylnonanal, specifically, is an aliphatic aldehyde with a methyl group at the alpha-position (carbon-2), adjacent to the aldehyde functional group. google.combris.ac.uk This structural feature imparts distinct odor characteristics, differentiating it from the straight-chain nonanal. bris.ac.uk

Significance of this compound in Contemporary Chemical Research

The importance of this compound in modern chemical research spans several areas, from industrial synthesis to flavor science and analytical chemistry.

A primary area of its significance is in the fragrance and flavor industry. It is known for its green, fatty, and floral-orange odor profile. bris.ac.uk This characteristic makes it a valuable component in creating specific scent and taste profiles in perfumes and other scented products. google.com Research into aldehydes with a methyl group at the C2 position, such as 2-methyloctanal, this compound, and 2-methyldecanal, has highlighted their utility as perfume materials. google.com

Industrially, this compound is a known byproduct in the hydroformylation of 1-nonene (B85954). nih.gov This chemical process is primarily aimed at producing the linear aldehyde, decanal, but it also yields the branched isomer. nih.govgoogle.com The ratio of linear to branched products (n/i ratio) is a critical parameter in these syntheses, and research continues to focus on developing selective catalysts to favor the desired product. google.com

The synthesis of this compound itself is a subject of research. Methods investigated include the aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. google.comlibretexts.orgsrmist.edu.in Furthermore, its preparation through the hydroformylation of specific alkenes is another area of study. lookchem.com

Recent analytical research has identified this compound as one of many volatile organic compounds (VOCs) emitted from various sources, including biological systems. For instance, it has been detected in studies profiling the VOCs from certain plant seeds and microorganisms. researchgate.net The analysis of such VOCs is a growing field, with potential applications in areas like diagnostics and environmental monitoring. nih.govresearchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H20O |

| Molar Mass | 156.27 g/mol |

| CAS Number | 24424-67-7 |

| Appearance | Colorless Liquid |

| Odor | Green, fatty-floral, orange |

| Boiling Point | 166-169 °C (for the related alkane, 2-methylnonane) |

| Solubility | Insoluble in water; soluble in alcohol |

Data sourced from references bris.ac.uklookchem.comchemicalbook.comuni.lu. Note: Some physical data is based on closely related compounds due to limited availability for this compound itself.

Table 2: Selected Research Findings on this compound

| Research Area | Finding | Reference |

|---|---|---|

| Industrial Synthesis | Formed as a byproduct during the hydroformylation of 1-nonene to produce decanal. | nih.gov |

| Fragrance Chemistry | Described as having a green, fatty-floral odor, stronger and more pleasant than the linear nonanal. | bris.ac.uk |

| Organic Synthesis | Can be prepared via aldol condensation reactions. | google.comgoogle.com |

| Analytical Chemistry | Identified as a volatile organic compound in the seeds of Polyalthia longifolia. | researchgate.net |

| Flavor Chemistry | A secondary component found in some commercial preparations of decanal. | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24424-67-7 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-methylnonanal |

InChI |

InChI=1S/C10H20O/c1-3-4-5-6-7-8-10(2)9-11/h9-10H,3-8H2,1-2H3 |

InChI Key |

MNXNDLQGVDOJQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methylnonanal

De Novo Synthesis Approaches

The creation of 2-methylnonanal from simpler starting materials can be achieved through several established synthetic strategies. These methods include hydroformylation of alkenes, oxidation of the corresponding alcohol, and ozonolysis of specific unsaturated substrates.

Hydroformylation Reactions and Precursors

Hydroformylation, also known as the oxo process, represents a significant industrial method for the synthesis of aldehydes. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. In the context of this compound synthesis, the primary precursor is 2-methyl-1-nonene.

The hydroformylation of an alkene like octene can lead to a mixture of linear and branched aldehydes, such as n-nonanal and this compound. researchgate.net The selectivity towards the linear or branched product is influenced by reaction conditions and the catalyst system employed. researchgate.net For instance, the hydroformylation of vinylidenes, which can be produced from the dimerization of alpha-olefins, has been shown to yield alcohol mixtures where methyl-branched products are predominant. google.com

| Precursor | Reaction | Product(s) | Key Features |

| 2-Methyl-1-nonene | Hydroformylation | This compound | Addition of a formyl group and hydrogen across the double bond. |

| Octene | Hydroformylation | n-Nonanal and this compound | Produces a mixture of linear and branched aldehydes. researchgate.net |

Aldehyde Formation via Alcohol Oxidation Pathways

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The corresponding primary alcohol for this compound is 2-methylnonan-1-ol. A variety of oxidizing agents and reaction conditions can be employed for this conversion.

A general and highly selective method for the oxidation of primary alcohols to aldehydes utilizes 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). orgsyn.orgresearchgate.net This method is known for its mild reaction conditions and high yields. orgsyn.org For example, the oxidation of (S)-(-)-2-methyl-1-butanol to (S)-(+)-2-methylbutanal can be achieved in high yield using TEMPO and sodium hypochlorite. orgsyn.org Other chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), are also effective for this transformation, particularly when trying to avoid over-oxidation to the carboxylic acid. saskoer.caresearchgate.net

| Precursor | Reagents/Catalyst | Product | Key Features |

| 2-Methylnonan-1-ol | TEMPO/NaOCl | This compound | Mild and selective oxidation. orgsyn.orgresearchgate.net |

| 2-Methylnonan-1-ol | Pyridinium Chlorochromate (PCC) | This compound | Prevents over-oxidation to the carboxylic acid. saskoer.caresearchgate.net |

| 8-Methylnonanol | Pyridinium dichromate | 8-Methylnonanal | High yield oxidation of the corresponding alcohol. sun.ac.za |

Ozonolysis of Branched Alkene Substrates

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. byjus.commasterorganicchemistry.comwikipedia.org The reaction involves treating an alkene with ozone (O₃) followed by a workup step that determines the final products. masterorganicchemistry.com To synthesize this compound via this route, a branched alkene with a specific structure is required.

The ozonolysis of an appropriately substituted alkene, such as 2-methyl-1-decene, followed by a reductive workup using reagents like zinc dust or dimethyl sulfide, would yield this compound and formaldehyde. masterorganicchemistry.com The choice of workup is crucial; a reductive workup preserves the aldehyde functionality, whereas an oxidative workup would lead to the formation of a carboxylic acid. masterorganicchemistry.com

| Precursor | Reagents | Product(s) | Key Features |

| 2-Methyl-1-decene | 1. O₃ 2. Reductive Workup (e.g., Zn or (CH₃)₂S) | This compound and Formaldehyde | Cleavage of the double bond to form two carbonyl compounds. masterorganicchemistry.com |

Other Targeted Synthetic Routes

Beyond the principal methods mentioned, other synthetic strategies can be envisioned for the targeted synthesis of this compound. Retrosynthetic analysis, a problem-solving technique in organic synthesis, can help identify alternative precursors and reaction pathways. numberanalytics.com For instance, Grignard reactions involving an appropriate alkyl magnesium halide and a suitable formate (B1220265) ester could potentially lead to the formation of 2-methylnonan-1-ol, which can then be oxidized to this compound.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is largely dictated by the aldehyde functional group, which is susceptible to both oxidation and reduction, as well as nucleophilic addition reactions.

Oxidation of the Aldehyde Moiety to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids. The oxidation of this compound yields 2-methylnonanoic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under harsh conditions will facilitate this conversion.

The conditions used for the initial synthesis of the aldehyde can sometimes be modified to favor the formation of the carboxylic acid. For example, in ozonolysis, an oxidative workup with hydrogen peroxide (H₂O₂) will convert the initially formed aldehyde to a carboxylic acid. masterorganicchemistry.com Similarly, when oxidizing a primary alcohol, using an excess of the oxidizing agent and allowing for a longer reaction time or heating under reflux can promote the formation of the carboxylic acid. chemguide.co.uk

| Reactant | Reagents/Conditions | Product | Key Features |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄, CrO₃) | 2-Methylnonanoic Acid | Direct oxidation of the aldehyde to a carboxylic acid. |

| 2-Methylnonan-1-ol | Excess Oxidizing Agent/Heat | 2-Methylnonanoic Acid | Oxidation of the alcohol past the aldehyde stage to the carboxylic acid. chemguide.co.uk |

| 2-Methyl-1-decene | 1. O₃ 2. Oxidative Workup (e.g., H₂O₂) | 2-Methylnonanoic Acid and Formaldehyde | Ozonolysis followed by an oxidative workup. masterorganicchemistry.com |

Reduction Pathways and Products

The reduction of the aldehyde functional group in this compound is a fundamental transformation that yields the corresponding primary alcohol, 2-methylnonan-1-ol. This conversion is most commonly achieved through catalytic hydrogenation, a process widely employed in industrial settings for the synthesis of fragrance and flavor compounds.

Catalytic hydrogenation involves the reaction of this compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. A common catalyst for this type of reduction is palladium on an alumina (B75360) support (Pd/Al₂O₃). google.com The reaction conditions can be optimized for efficiency and selectivity. Typically, hydrogen pressures are maintained in a range of 5 to 250 bar, with reaction temperatures varying from 30°C to 250°C. google.com The specific conditions, including the choice of catalyst, temperature, and pressure, are crucial in determining the reaction rate and ensuring the complete conversion of the aldehyde to the alcohol while minimizing side reactions. google.com

CH₃(CH₂)₆CH(CH₃)CHO + H₂ → CH₃(CH₂)₆CH(CH₃)CH₂OH

This transformation is significant as it converts the aldehyde, with its characteristic reactivity, into a more stable alcohol, which may serve as a valuable synthetic intermediate or as a fragrance component in its own right. The reduction of similar aldehydes is a key step in the synthesis of various chemical products. google.com

Table 1: Reduction of this compound

| Reactant | Reagent/Catalyst | Reaction Type | Product |

|---|

Derivatization Techniques for Analytical Characterization

For the analytical characterization of this compound, particularly in complex mixtures or at low concentrations, derivatization techniques are often employed. These methods convert the aldehyde into a derivative with properties better suited for separation and detection by analytical instrumentation, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). psu.edu The primary goals of derivatization are to increase volatility, enhance thermal stability, and improve detectability. psu.edu

A key derivatization strategy for aldehydes involves the reaction of the carbonyl group with specific reagents to form stable adducts. One of the most effective methods is the formation of hydrazones through reaction with a hydrazine (B178648) compound. This approach is particularly useful for chiral analysis. For instance, a similar aldehyde, 2-methylundecanal, can be resolved into its separate enantiomers by using chiral hydrazones like (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) and (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). bris.ac.uk The aldehyde is reacted with the chiral auxiliary (RAMP or SAMP) to form diastereomeric hydrazones, which can then be separated and analyzed chromatographically. bris.ac.uk While used in synthesis, this principle of forming hydrazone derivatives is directly applicable to analytical characterization.

These derivatization reactions are crucial for several analytical applications:

Enhanced Detectability: The derivatives may incorporate chromophores or fluorophores, making them more sensitive to UV or fluorescence detectors in HPLC. psu.edu

Improved Chromatographic Behavior: Derivatization can reduce the polarity of the aldehyde, leading to better peak shape and resolution in reversed-phase HPLC or GC. nih.gov

Mass Spectrometry (MS) Analysis: The formation of derivatives can lead to more characteristic fragmentation patterns in MS, aiding in structural elucidation and quantification.

The analysis of aldehydes in various matrices often relies on such pre-column derivatization to overcome challenges associated with their high reactivity and polarity. nih.govhebmu.edu.cn

Table 2: Derivatization of this compound for Analysis

| Analytical Goal | Derivatizing Agent Class | Derivative Product | Analytical Technique |

|---|---|---|---|

| Chiral Separation/Analysis | Chiral Hydrazines (e.g., RAMP/SAMP) | Chiral Hydrazone | GC, HPLC |

| Enhanced Detection | Reagents with Chromophores/Fluorophores | Tagged Aldehyde Derivative | HPLC-UV, HPLC-Fluorescence |

Natural Occurrence and Biogenesis of 2 Methylnonanal

Presence in Plant Extracts and Botanical Materials

The volatile organic compound 2-methylnonanal has been identified in various plant species, contributing to their characteristic aromas. Its presence is a factor in the complex chemical profiles of these botanicals.

Research has confirmed the presence of this compound in a number of plant extracts. For instance, it has been identified as a branched-chain aliphatic aldehyde in fresh lemon peel extract (Citrus limon). researchgate.netscribd.comfrontiersin.org This compound is part of the complex mixture of volatile substances that create the distinctive scent of lemons. researchgate.net Additionally, this compound has been detected in the seeds of Polyalthia longifolia, a plant species that has been studied for its phytochemical composition. scribd.comresearchgate.netupsi.edu.mytmrjournals.comresearchgate.net

| Plant Species | Part | Reference |

| Citrus limon (Lemon) | Peel | researchgate.netscribd.comfrontiersin.org |

| Polyalthia longifolia | Seeds | scribd.comresearchgate.netupsi.edu.mytmrjournals.comresearchgate.net |

The composition of volatile compounds in plants, including this compound, is not static and can be influenced by a variety of factors. frontiersin.orgnih.gov These factors contribute to the intra- and interspecific variation observed in the chemical profiles of plants. mdpi.com

Genetic and Environmental Factors: The genetic makeup of a plant species is a primary determinant of its volatile profile. nih.govmdpi.com Environmental conditions such as climate, habitat, and soil composition also play a significant role in the types and quantities of volatile organic compounds (VOCs) produced. frontiersin.orgnih.govmdpi.com Abiotic stressors like temperature, light intensity, and drought can alter a plant's metabolic processes, leading to changes in its volatile emissions. mdpi.comuab.cat

Developmental and Biological Factors: The maturity of a plant and the specific organ (e.g., leaves, flowers, fruits) can affect the concentration and composition of volatile compounds. frontiersin.orgnih.gov Furthermore, interactions with other organisms, such as pollinators and herbivores, can induce changes in a plant's volatile profile as a defense mechanism or to attract beneficial insects. mdpi.comuab.catresearchgate.net

Identification in Specific Plant Species (e.g., Citrus limon, Polyalthia longifolia seeds)

Occurrence in Food Matrices and Processed Products

The presence of this compound is not limited to raw botanical materials; it is also found in various food products, where it can influence flavor and aroma.

This compound has been identified as a volatile component in several agricultural products. For example, it has been detected in the volatile profile of certain sugarcane varieties. medwinpublishers.com It has also been found in dry-aged beef, where the volatile compound profile is a key determinant of its sensory characteristics. mdpi.com Additionally, this aldehyde has been identified in carob preparations, such as the pulp and seeds. nih.govmdpi.com

| Agricultural Commodity | Reference |

| Sugarcane | medwinpublishers.com |

| Dry-aged beef | mdpi.com |

| Carob (pulp and seeds) | nih.govmdpi.com |

The formation of this compound in food products can occur through various chemical reactions during processing and storage. In the context of meat, the thermal degradation of lipids and amino acids during cooking can lead to the formation of a variety of volatile compounds, including branched-chain aldehydes. mdpi.com In plant-based products, enzymatic activities and chemical transformations can also contribute to the generation of this compound. The interaction of precursors during heat treatment, such as in the production of thermal process flavorings, can also lead to its formation. europa.eu Furthermore, the degradation of certain additives used in food packaging, like epoxidized soybean oil, has been shown to generate aldehydes, including nonanal, which could potentially include its branched isomers under certain conditions. researchgate.net

Characterization in the Volatile Profile of Agricultural Commodities

Hypothesized Biosynthetic Pathways

The biosynthesis of branched-chain aldehydes like this compound in organisms is a complex process that is not yet fully elucidated. However, several pathways have been proposed based on studies of related compounds.

One major hypothesized route involves the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. researchgate.net This can occur through two primary sequences:

Transamination followed by decarboxylation : In this pathway, the BCAA is first converted to its corresponding α-keto acid by a branched-chain amino acid aminotransferase (BCAT). researchgate.netresearchgate.net This α-keto acid is then decarboxylated by an α-ketoacid decarboxylase (αKDC) to form the aldehyde. researchgate.net

Decarboxylation followed by deamination : An alternative route suggests that the BCAA is first decarboxylated to form an amine, which is then deaminated to produce the aldehyde. researchgate.net

Another proposed pathway, particularly for the formation of branched-chain acyl esters which share aldehyde intermediates, suggests that branched-chain aldehydes can be generated directly from BCAAs by a serine decarboxylase-like (SDC-L) enzyme. frontiersin.org These aldehydes can then be further metabolized.

The precursors for these pathways can be derived from existing sources within the cell, such as through protein degradation, or from de novo synthesis of the precursor amino acids and α-ketoacids. acs.org The specific enzymes and the localization of these pathways (e.g., mitochondria versus cytosol) are areas of ongoing research. frontiersin.orgoup.com

Investigation of Precursor Compounds and Enzymatic Steps

The biosynthesis of aldehydes involves complex enzymatic pathways that convert precursor molecules into aldehydes. creative-proteomics.com In general, aldehyde biosynthesis is tightly regulated to maintain physiological functions and prevent the buildup of potentially toxic intermediates. creative-proteomics.com

The formation of branched-chain aldehydes like this compound likely involves pathways starting from amino acid catabolism or fatty acid metabolism. For instance, the catabolism of amino acids such as leucine, isoleucine, and valine can produce branched-chain acyl-CoA derivatives, which can then be converted to the corresponding aldehydes.

Another potential pathway is through the oxidation of branched-chain alkanes. For example, the oxidation of 4-methylnonane (B107374) can produce 4-methylnonanal. While this is a chemical reaction, similar enzymatic processes occur in biological systems.

The final step in the biosynthesis of many aldehydes is the reduction of a carboxylic acid or the oxidation of an alcohol. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, playing a crucial role in aldehyde homeostasis. frontiersin.orgahajournals.org Conversely, alcohol dehydrogenases (ADHs) can catalyze the reversible oxidation of alcohols to aldehydes. biorxiv.org

Specific enzymatic steps leading directly to this compound are not extensively detailed in the available research. However, general aldehyde biosynthetic pathways provide a framework for its likely formation.

Table 1: Potential Precursor and Related Compounds in Aldehyde Biosynthesis

| Compound Name | Role/Relationship |

| Leucine | Potential initial precursor (amino acid) |

| Isoleucine | Potential initial precursor (amino acid) |

| Valine | Potential initial precursor (amino acid) |

| Nonanoic Acid | Potential carboxylic acid precursor |

| 2-Methylnonanol | Potential alcohol precursor |

| Nonanal | Structurally related straight-chain aldehyde wikipedia.org |

| 8-Methylnonanal | Structurally related branched-chain aldehyde solubilityofthings.com |

Genetic and Metabolic Regulation of Aldehyde Biosynthesis

The biosynthesis of aldehydes is under strict genetic and metabolic control to ensure that they are produced in the correct amounts and at appropriate times. creative-proteomics.com This regulation occurs at multiple levels, including the genetic control of enzyme expression and the metabolic control of pathway flux.

Genetic Regulation:

The expression of genes encoding enzymes involved in aldehyde biosynthesis, such as aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs), is tightly regulated. biorxiv.orgmdpi.com This regulation can be influenced by developmental stage, tissue type, and environmental cues. creative-proteomics.com

Transcription Factors: Various transcription factors are known to regulate the expression of ALDH and ADH genes. For example, in yeast, the transcription factor Mxr1p is essential for the metabolism of ethanol, which involves aldehyde intermediates. biorxiv.org In humans, the expression of ALDH1 is controlled by a promoter region containing binding sites for several transcription factors, contributing to its cell type-specific expression. nih.gov

Stress Response: The expression of some ALDH genes is induced by stress conditions such as drought and salinity, suggesting a role in protecting the organism from stress-induced aldehyde accumulation. frontiersin.orgmdpi.com

Metabolic Regulation:

Metabolic factors also play a crucial role in controlling aldehyde biosynthesis.

Precursor Availability: The rate of aldehyde synthesis is dependent on the availability of precursor molecules, such as amino acids and fatty acids. creative-proteomics.com

Cofactor Balance: The enzymes involved in aldehyde metabolism often require cofactors like NAD(P)+/NAD(P)H. The cellular balance of these cofactors can therefore influence the direction and rate of aldehyde production and detoxification. osti.gov

Feedback Inhibition: In some metabolic pathways, the final product can inhibit the activity of an early enzyme in the pathway, a process known as feedback inhibition. This mechanism helps to prevent the over-accumulation of the product. While not specifically documented for this compound, this is a common regulatory strategy in biosynthetic pathways.

Table 2: Key Enzymes and Regulatory Factors in Aldehyde Biosynthesis

| Enzyme/Factor | Function | Regulatory Role |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes aldehydes to carboxylic acids. frontiersin.orgahajournals.org | Detoxification of aldehydes, regulation of retinoic acid biosynthesis. oaepublish.com |

| Alcohol Dehydrogenase (ADH) | Interconverts alcohols and aldehydes. biorxiv.org | Controls the balance between alcohol and aldehyde pools. |

| Transcription Factors (e.g., Mxr1p, NF-Y) | Bind to DNA to regulate gene expression. biorxiv.orgnih.gov | Control the transcription of genes encoding biosynthetic enzymes. nih.gov |

| Precursor Molecules (e.g., amino acids, fatty acids) | Starting materials for biosynthesis. creative-proteomics.com | Availability can be a rate-limiting step. |

| Cofactors (e.g., NAD+/NADH) | Assist in enzymatic reactions. osti.gov | The ratio of oxidized to reduced cofactors influences reaction direction. |

Advanced Analytical Methodologies for 2 Methylnonanal Profiling

Chromatographic Separation Techniques for Volatile Aldehydes

The accurate profiling of volatile organic compounds (VOCs) such as 2-Methylnonanal is highly dependent on the efficiency of the initial separation technique. Chromatographic methods are central to this process, effectively isolating individual analytes from complex matrices prior to their detection and characterization.

Gas Chromatography (GC) Applications and Column Selection

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound that are thermally stable. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a long, thin capillary column. For aldehyde analysis, GC is frequently coupled with a mass spectrometer (GC-MS), providing both separation and definitive identification.

The selection of the GC column is the most critical parameter for achieving successful separation of volatile aldehydes. Key factors include the stationary phase, column internal diameter (I.D.), film thickness, and length.

Stationary Phase: The polarity of the stationary phase is paramount. Non-polar phases separate compounds primarily by their boiling points. For a multifunctional compound like this compound, which has a polar aldehyde group and a non-polar alkyl chain, a low to mid-polarity column is often optimal. A common choice is a bonded phase made of 5% diphenyl and 95% dimethylpolysiloxane, which offers excellent selectivity for a wide range of volatile and semi-volatile compounds. For separating aldehydes from other compounds with different polarities, such as alcohols, more polar polyethylene (B3416737) glycol (WAX) type phases may be required.

Film Thickness: Thicker films (e.g., >1 µm) increase the retention of highly volatile compounds, which can be necessary to achieve separation from solvent peaks or other very volatile analytes.

Internal Diameter (I.D.): Narrow bore columns (e.g., 0.18-0.25 mm I.D.) provide higher resolution (narrower peaks), which is crucial for separating isomeric compounds or analyzing complex mixtures.

Column Length: Longer columns (e.g., 30-60 m) provide more theoretical plates and thus better resolving power, though at the cost of longer analysis times. A 30-meter column is often a good starting point for the analysis of flavor and fragrance compounds.

Table 1: Recommended GC Column Parameters for Volatile Aldehyde Analysis

| Parameter | Recommendation | Rationale |

|---|---|---|

| Stationary Phase | Low to Mid-Polarity (e.g., 5% Phenyl Polysiloxane) | Balances interactions with the polar aldehyde head and non-polar alkyl chain, providing good general-purpose separation for flavor and fragrance VOCs. |

| Internal Diameter (I.D.) | 0.25 mm | Offers a good compromise between separation efficiency (resolution) and sample loading capacity. |

| Film Thickness | 0.25 - 1.0 µm | Standard thickness suitable for most volatile to semi-volatile analytes, providing good retention without excessively long run times. |

| Length | 30 m | Provides sufficient resolving power for moderately complex samples while maintaining reasonable analysis times. |

High-Performance Liquid Chromatography (HPLC) in Related Analyses

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, but it is not typically used for the direct analysis of highly volatile and non-UV-absorbing compounds like this compound. The primary challenges are the high volatility, which makes handling in a liquid mobile phase difficult, and the lack of a chromophore, which is necessary for standard UV-Vis detection.

To overcome these limitations, a derivatization strategy is almost universally employed for aldehyde analysis by HPLC. The most common method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative. libretexts.orgnih.gov This derivative has several key advantages:

It is significantly less volatile than the parent aldehyde.

It possesses a strong chromophore, allowing for highly sensitive detection by UV-Vis detectors, typically at a wavelength of approximately 360 nm. nih.gov

The resulting hydrazones are then separated using reversed-phase HPLC, commonly with a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. libretexts.orgdummies.com This well-established methodology, such as EPA Method 8315A, is a standard approach for the quantification of aldehydes in various environmental and industrial samples. nih.gov While effective, this method is an indirect analysis of the aldehyde and requires an additional chemical reaction step. Another approach involves post-column derivatization with reagents like 1,3-Cyclohexanedione, which also forms a fluorescent product for detection. foodb.ca

Mass Spectrometry (MS) Characterization for Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for molecular identification, structural elucidation, and quantification. When coupled with a separation technique like GC, it provides a powerful platform for the definitive analysis of this compound.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV). nist.gov This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M•+) and its subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule that can be used for identification by comparing it to spectral libraries.

For this compound (C₁₀H₂₀O), the molecular ion would appear at an m/z corresponding to its monoisotopic mass of 156.15 Da. The fragmentation pattern is predictable based on established rules for aliphatic aldehydes. whitman.edujove.comlibretexts.org Key fragmentation pathways include:

α-Cleavage: This is the cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of the C-2 methyl group or the C1-C2 bond cleavage. The loss of the entire alkyl chain (C₈H₁₇•) to form the [CHO]+ ion (m/z 29) is a common pathway for aldehydes. whitman.edumiamioh.edu

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds having a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). libretexts.orgdummies.comlibretexts.org this compound possesses γ-hydrogens, making this rearrangement highly probable. The process involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered ring transition state, followed by the cleavage of the β-carbon bond. This results in the loss of a neutral alkene molecule and the formation of a characteristic radical cation. For this compound, this would result in a prominent ion at m/z 58.

Alkyl Chain Fragmentation: The long heptyl side chain can undergo fragmentation typical of alkanes, producing a series of carbocation clusters separated by 14 mass units (CH₂), with prominent peaks at m/z 43, 57, 71, etc.

Table 2: Predicted EI-MS Fragmentation Ions for this compound (C₁₀H₂₀O)

| m/z | Proposed Ion Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 156 | [C₁₀H₂₀O]•+ | Molecular Ion (M•+) |

| 141 | [M - CH₃]⁺ | α-cleavage, loss of C2-methyl radical |

| 128 | [M - C₂H₄]•+ | Loss of ethylene |

| 113 | [M - C₃H₇]⁺ | Loss of propyl radical from alkyl chain |

| 99 | [M - C₄H₉]⁺ | Loss of butyl radical from alkyl chain |

| 85 | [M - C₅H₁₁]⁺ | Loss of pentyl radical from alkyl chain |

| 71 | [M - C₆H₁₃]⁺ | Loss of hexyl radical from alkyl chain |

| 58 | [C₃H₆O]•+ | McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | Butyl cation from alkyl chain fragmentation |

| 43 | [C₃H₇]⁺ | Propyl cation from alkyl chain fragmentation |

| 29 | [CHO]⁺ | α-cleavage, loss of alkyl chain |

Tandem Mass Spectrometry (MS/MS) for Comprehensive Analysis

Tandem mass spectrometry, or MS/MS, adds another dimension of specificity and structural confirmation to the analysis. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragments (product ions) are then analyzed by a second mass analyzer.

For this compound, an MS/MS experiment could involve:

MS1: A full scan EI mass spectrum is acquired.

Selection: The molecular ion (m/z 156) or a prominent and specific fragment ion (like the McLafferty fragment at m/z 58) is selected as the precursor.

Fragmentation (CID): The selected precursor ion is collided with an inert gas (e.g., argon or nitrogen), causing it to break apart.

MS2: The resulting product ions are detected, creating a product ion spectrum that is a unique fingerprint of the precursor ion.

This technique is exceptionally useful for differentiating isomeric compounds that might produce similar initial EI spectra and for detecting trace amounts of the target analyte in a complex chemical background.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula.

While a standard mass spectrometer might identify an ion at a nominal mass of m/z 156, it cannot distinguish between different molecules that share this integer mass. For example, the elemental formula for this compound is C₁₀H₂₀O. Its calculated monoisotopic (exact) mass is 156.1514 Da. Another compound, such as dodecane (B42187) (C₁₂H₂₆), has a nominal mass of 170, but a fragment could potentially have a nominal mass of 156. However, its exact mass would be different. HRMS can easily distinguish between these possibilities. By measuring the mass of the molecular ion to be 156.1514 ± 0.0005 Da, for instance, the elemental formula C₁₀H₂₀O can be assigned with high confidence, ruling out other combinations of C, H, N, and O that might have the same nominal mass. This capability is crucial for the definitive identification of unknown compounds in non-targeted screening studies.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine two or more analytical methods, are indispensable for the analysis of volatile organic compounds (VOCs) like this compound within intricate matrices. frontiersin.org These integrated systems enhance separation efficiency and provide comprehensive structural information, which is crucial for unambiguous compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization and Application

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. frontiersin.orgmdpi.com The coupling of gas chromatography's high-resolution separation capabilities with the sensitive and specific detection of mass spectrometry makes it exceptionally well-suited for the analysis of this compound. frontiersin.orgfrontiersin.org In a typical GC-MS analysis, the sample is introduced into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.com As the separated compounds, including this compound, elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification and quantification of the compound. mdpi.com

The optimization of GC-MS methods is critical for achieving accurate and reliable results. Key parameters that are often optimized include the GC column type, temperature program, carrier gas flow rate, and MS settings such as ionization energy and scan mode. sepscience.com For instance, the choice of a capillary column with a suitable stationary phase, such as a DB-WAX or RTX-5ms, can significantly improve the separation of this compound from other co-eluting compounds. unicam.itresearchgate.net Furthermore, operating the mass spectrometer in selected ion monitoring (SIM) mode can enhance sensitivity for trace-level detection by focusing on specific ions characteristic of this compound. sepscience.comrestek.com

Recent advancements in GC-MS technology, such as the development of comprehensive two-dimensional gas chromatography (GC×GC), offer even greater resolving power for extremely complex samples. chromatographyonline.com In GC×GC, two columns with different selectivities are coupled, providing a much higher peak capacity and improved separation of analytes. chromatographyonline.com

Emerging Analytical Platforms for Volatile Compound Analysis

While GC-MS remains a dominant technique, several emerging analytical platforms offer new capabilities for the analysis of volatile compounds like this compound. These technologies aim to provide faster analysis times, higher sensitivity, and even real-time monitoring capabilities. frontiersin.orgaip.org

One such platform is Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) . PTR-MS is a highly sensitive, non-invasive method that allows for the real-time detection of VOCs in the gas phase. frontiersin.org This technique offers very low detection limits and high selectivity, making it suitable for applications where rapid monitoring of this compound concentrations is required. frontiersin.org

Another promising technology is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) . SIFT-MS is a direct-injection mass spectrometry technique that provides real-time, quantitative analysis of volatile compounds without the need for sample preparation or chromatographic separation. chromatographyonline.com This can significantly reduce analysis time and costs, particularly for high-throughput screening applications.

Electronic noses (E-noses) represent a different approach, utilizing an array of gas-sensitive chemical sensors to detect and differentiate complex mixtures of volatile compounds. frontiersin.org While not providing the detailed chemical information of mass spectrometry, E-noses can be valuable for rapid, non-destructive monitoring and quality control purposes where a characteristic aroma profile, potentially including this compound, is of interest. frontiersin.org

Sample Preparation and Enrichment Strategies for Trace Analysis

The effective analysis of trace levels of this compound often hinges on the sample preparation and enrichment strategy employed. These steps are crucial for isolating the analyte from the sample matrix and concentrating it to a level that is detectable by the analytical instrument. mdpi.comnih.gov

Headspace Extraction Techniques (e.g., Static, Dynamic)

Headspace extraction is a widely used technique for the analysis of volatile compounds in solid or liquid samples. cloudfront.net It involves analyzing the vapor phase (headspace) above the sample, which contains the volatile analytes. cloudfront.net

Static Headspace (SHS): In this technique, the sample is sealed in a vial and heated to allow the volatile compounds to equilibrate between the sample and the headspace. cloudfront.net A portion of the headspace gas is then injected into the GC. SHS is a simple and robust technique, but its sensitivity can be limited, especially for less volatile compounds. nih.gov The use of a gas-tight syringe is a common method for transferring the headspace sample to the GC. cloudfront.net Multiple headspace extraction (MHE) is a variation that can be used to quantify analytes in complex matrices by performing sequential extractions on the same sample. chromatographyonline.comazom.com

Dynamic Headspace (DHS): Also known as purge-and-trap, this technique involves passing an inert gas through the sample, which strips the volatile compounds from the matrix. gcms.czgerstelus.comgerstelus.com These compounds are then collected on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC system. DHS is generally more sensitive than SHS because it allows for the extraction of a larger volume of the headspace, leading to greater analyte concentration. nih.govgerstelus.com This technique has been successfully used for the determination of various aldehydes in different matrices. gcms.czgerstelus.comufba.br

| Technique | Principle | Advantages | Disadvantages |

| Static Headspace (SHS) | Analysis of the equilibrated vapor phase above a sample in a sealed vial. cloudfront.net | Simple, robust, automated. cloudfront.net | Limited sensitivity for less volatile compounds. nih.gov |

| Dynamic Headspace (DHS) | An inert gas purges volatiles from the sample onto a sorbent trap, which is then thermally desorbed. gcms.czgerstelus.com | Higher sensitivity, exhaustive extraction possible. nih.govgerstelus.com | More complex setup, potential for analyte breakthrough. nih.gov |

Solid-Phase Microextraction (SPME) Development and Validation

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that has gained widespread popularity for the analysis of volatile and semi-volatile compounds. nih.govmdpi.comchromatographyonline.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analytes partition into the fiber coating. chromatographyonline.com The fiber is then retracted and transferred to the GC injector, where the analytes are thermally desorbed. mdpi.com

The development and validation of an SPME method involve optimizing several parameters, including the choice of fiber coating, extraction time and temperature, and desorption conditions. frontiersin.orgresearchgate.net Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), offer varying selectivities for different types of analytes. mdpi.com For instance, a DVB/CAR/PDMS fiber is often effective for a broad range of volatile compounds, including aldehydes. mdpi.comresearchgate.net The validation of an SPME method ensures its accuracy, precision, and reliability for a specific application. frontiersin.org Headspace-SPME (HS-SPME) is a particularly common approach for analyzing volatiles in complex matrices like food and environmental samples. frontiersin.orgunicam.it

| Parameter | Description | Considerations for this compound |

| Fiber Coating | The stationary phase on the fiber that extracts the analytes. | A fiber with a mixed-phase coating like DVB/CAR/PDMS is often suitable for broad-range volatile analysis. |

| Extraction Mode | Direct immersion in a liquid sample or exposure to the headspace. | Headspace SPME is generally preferred for volatile compounds in complex matrices to avoid contamination of the fiber. |

| Extraction Time | The duration the fiber is exposed to the sample. | Needs to be optimized to ensure sufficient analyte absorption, ideally reaching equilibrium. |

| Extraction Temperature | The temperature at which the extraction is performed. | Higher temperatures can increase the volatility of this compound, but may also affect the sample matrix. |

| Desorption | The process of transferring the analytes from the fiber to the GC. | Thermal desorption in the GC inlet is the standard method. |

Solvent Extraction and Distillation Methods

While headspace and SPME are often preferred for volatile analysis, traditional solvent extraction and distillation methods can also be employed, particularly for specific applications or when dealing with certain sample types. slideshare.netresearchgate.net

Solvent Extraction: This involves using an organic solvent to extract the analytes from the sample matrix. berkeley.edunih.gov The choice of solvent is crucial and depends on the polarity of the target analyte. nih.gov For aldehydes, solvents like dichloromethane (B109758) or a pentane-diethyl ether mixture are often used. researchgate.netmdpi.com After extraction, the solvent is typically concentrated to increase the analyte concentration before analysis. researchgate.netjfda-online.com A significant drawback of solvent extraction for volatile analysis is the potential loss of analytes during the concentration step and the co-extraction of non-volatile matrix components that can interfere with the analysis. researchgate.netberkeley.edu

Distillation: Steam distillation is a classic method for extracting volatile oils and aroma compounds from plant materials. usalab.com The process involves passing steam through the sample, which vaporizes the volatile compounds. The vapor is then condensed and collected. usalab.com This method is particularly useful for extracting compounds from solid matrices. Extractive distillation is a more specialized technique that uses a solvent to alter the relative volatility of the components in a mixture, facilitating their separation. google.com Simultaneous distillation-extraction (SDE) is a technique that combines distillation and solvent extraction in a single step, which can be more efficient for certain applications. berkeley.edu

| Method | Principle | Application for this compound | Limitations |

| Solvent Extraction | Use of a solvent to dissolve and extract the analyte from the sample matrix. nih.gov | Can be used for liquid or solid samples. | Potential loss of volatile analytes during solvent removal; co-extraction of interfering compounds. berkeley.edu |

| Steam Distillation | Volatile compounds are separated from a sample by passing steam through it. usalab.com | Effective for extracting volatiles from solid matrices like plant material. | Can be time-consuming and may not be suitable for all sample types. |

| Extractive Distillation | A solvent is added to alter the relative volatilities of the components in a mixture. google.com | Can be used to separate close-boiling compounds. | Requires careful selection of the extraction solvent. |

| Simultaneous Distillation-Extraction (SDE) | Combines distillation and solvent extraction into a single, continuous process. berkeley.edu | Can improve extraction efficiency for certain samples. | Can be a lengthy process. berkeley.edu |

Research on the Role of 2 Methylnonanal As a Volatile Organic Compound Voc

Contribution to Flavor and Aroma Chemistry

As a volatile aldehyde, 2-methylnonanal is recognized for its potential contributions to the scent and flavor of various products, particularly in the perfume and food industries. google.com The perception of flavor is a complex multisensory experience, integrating taste, smell, and tactile sensations. nih.govmargaretvalluri.com Volatile compounds like this compound are primary drivers of the olfactory component of flavor. frontiersin.org

The sensory characteristics of a volatile compound are defined by its chemical structure. This compound, an aliphatic aldehyde with a methyl group branch, is known as a perfume material. google.com Research comparing aldehydes with and without branched methyl groups has shown that branching can significantly alter the perceived fragrance. Specifically, aldehydes with a branched methyl group, such as this compound, are described as having a reduced intensity of the characteristic sharp "aldehyde" odor while exhibiting enhanced citrus and floral notes. google.com

The human perception of any single volatile compound can be difficult to isolate and define, as it is often influenced by the chemical matrix in which it is present. nih.gov The final flavor sensation arises from a complex interplay of multiple volatiles. nih.gov

| Compound | Reported Sensory Characteristics | Source |

|---|---|---|

| This compound | Reduced aldehyde odor, enhanced citrus and floral notes | google.com |

| Hexanal | Associated with "beany" character in some studies, but not perceived as beany as a single compound. Also described as green/grassy. | nih.gov |

| (E)-2-Nonenal | Not perceived as "beany" when tested as a single compound. | nih.gov |

| Decanal | Identified as a key aroma compound. | researchgate.net |

The chemical environment surrounding chemoreceptors, known as perireceptor events, also plays a critical role. frontiersin.org Proteins in saliva and nasal mucus can bind to flavor compounds, modulating their availability to interact with sensory receptors. This can either enhance or diminish the perception of a specific aroma. frontiersin.org Therefore, when formulating a flavor or fragrance, the contribution of this compound would depend not only on its own concentration and sensory properties but also on its complex interactions with other volatiles like esters, alcohols, and other aldehydes in the formulation. mdpi.comresearchgate.net The balance of these trace compounds is often critical to the final sensory characteristics. mdpi.com

Chemoinformatics involves the use of computational and informational techniques to solve chemical problems, particularly in the analysis of large datasets of chemical structures and properties. unipd.itmdpi.com While heavily utilized in drug discovery, these methods are increasingly applied to flavor science. mdpi.comfrontiersin.org

For a compound like this compound, chemoinformatic approaches can be valuable in several ways:

Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the sensory properties (e.g., odor threshold, aroma character) of aldehydes based on their molecular structure. By analyzing a large database of related compounds, researchers can identify the specific structural features, such as the position and type of branching, that influence aroma. mdpi.com

Chemical Space Analysis: This involves mapping the properties of thousands of molecules to visualize their diversity and identify novel compounds with desired characteristics. scispace.com Researchers could analyze the chemical space of flavor aldehydes to find molecules with properties similar or complementary to this compound. scispace.com

Flavor Formulation Design: Computational models can simulate how different volatile compounds might interact in a mixture, helping to predict the final aroma profile. This can accelerate the development of new flavor formulations by reducing the number of trial-and-error experiments needed.

These computational tools allow for the high-throughput analysis of chemical libraries, transforming raw data into knowledge that can guide the design and optimization of new flavors. unipd.it

Interactions with Other Volatile Compounds in Flavor Formulations

Ecological and Biological Signaling Functions

In natural ecosystems, plants, insects, and microbes constantly interact through a complex chemical language, with VOCs serving as primary signaling molecules, or semiochemicals. nih.govulg.ac.bescielo.org.mx These compounds mediate both beneficial and antagonistic relationships. ulg.ac.be

Volatile organic compounds are fundamental to the chemical crosstalk that occurs between different species and trophic levels in an ecosystem. scielo.org.mx Plants release VOCs to defend against herbivores, attract pollinators, or signal to neighboring plants. scielo.org.mxnumberanalytics.com Insects and microbes, in turn, use these chemical cues to locate hosts, mates, or prey. ulg.ac.be As a naturally occurring VOC, this compound can be a component of these complex volatile blends. For instance, trace amounts of this compound have been identified in the volatile profile of the Indian mast tree (Polyalthia longifolia), suggesting it may play a role in that plant's ecological interactions. tmrjournals.comresearchgate.net

The chemical interface between plants and the microorganisms and insects in their environment is largely defined by VOCs. nih.govrsc.org These interactions are critical for plant health and ecosystem function.

Plant-Microbe Interactions: VOCs emitted by plant roots and leaves can selectively inhibit or promote the growth of different microbial species in the rhizosphere (soil around roots) and phyllosphere (leaf surface). nih.govhebmu.edu.cn Some microbes produce their own VOCs that can promote plant growth or induce systemic resistance against pathogens. semanticscholar.org For example, the related compound 2-nonanone, a bacterial volatile, has been shown to elicit an immune response in tomato plants, protecting them from bacterial pathogens even at concentrations below the detection limit. nih.gov This highlights the potential for simple aldehydes and ketones to act as potent signaling molecules in plant defense.

Plant-Insect Interactions: Plants under attack by herbivores can release a specific blend of VOCs, known as herbivore-induced plant volatiles (HIPVs). scielo.org.mxunito.it This volatile plume can act as an indirect defense by attracting natural enemies of the attacking insect, such as parasitic wasps or predators. unito.it These blends are often complex mixtures of terpenes, green leaf volatiles, and various aldehydes. scielo.org.mx The presence of this compound in a plant's volatile profile could contribute to this defensive signaling, either by directly repelling herbivores or by being part of the specific chemical signature that attracts beneficial insects. ulg.ac.benumberanalytics.com

| VOC Class | Primary Biosynthetic Pathway | General Role in Plant Interactions | Source |

|---|---|---|---|

| Terpenoids (Monoterpenes, Sesquiterpenes) | Mevalonic Acid (MVA) / Methylerythritol Phosphate (MEP) | Direct defense (toxicity), indirect defense (attracting predators), pollinator attraction. | nih.govscielo.org.mx |

| Green Leaf Volatiles (e.g., Hexanal) | Lipoxygenase (LOX) | Signal of fresh damage, rapid defense response, priming of nearby plants. | scielo.org.mx |

| Benzenoids / Phenylpropanoids | Shikimate | Pollinator attraction, defense against microbes and insects. | nih.govscielo.org.mx |

| Aliphatic Aldehydes (e.g., this compound) | Lipoxygenase (LOX) / Fatty Acid Degradation | Component of herbivore-induced volatile blends, potential antimicrobial and signaling functions. | google.comnih.gov |

Compound Reference Table

| Compound Name |

|---|

| 2,4 diacetyl phloroglucinol |

| This compound |

| 2-nonanone |

| Decanal |

| (E)-2-Nonenal |

| Hexanal |

| Phenazine-1-carboxylic acid |

Environmental and Atmospheric Chemistry Studies

Atmospheric Fate, Degradation Pathways, and Photochemical Reactivity

This compound, a volatile organic compound (VOC), is subject to several degradation pathways in the atmosphere. The primary fate of aldehydes in the troposphere is through photolysis and oxidation by radicals, principally the hydroxyl radical (OH) during the daytime and the nitrate (B79036) radical (NO₃) at night.

In addition to radical oxidation, aldehydes can undergo photolysis, breaking down upon absorbing ultraviolet radiation. The photochemical reaction chain can be initiated when UV radiation penetrates the atmosphere. justia.comgoogleapis.com The atmospheric lifetime of a VOC is determined by the sum of all removal processes. For many aldehydes, the dominant loss process is their reaction with OH radicals.

Contribution to Atmospheric Composition and Air Quality

Volatile organic compounds like this compound play a significant role in atmospheric chemistry, influencing air quality. nasa.govuppcsmagazine.com They are precursors to the formation of secondary pollutants such as ozone (O₃) and secondary organic aerosols (SOAs). slb.nu

The formation of ozone in the troposphere is a complex photochemical process that requires the presence of VOCs, nitrogen oxides (NOₓ), and sunlight. slb.nu The oxidation of VOCs in the presence of NOₓ leads to the production of ozone, a major component of photochemical smog. slb.nu

Furthermore, the oxidation of VOCs can lead to the formation of low-volatility products that can either form new particles or condense onto existing aerosol particles, creating SOAs. copernicus.orgd-nb.info SOAs are a significant component of fine particulate matter (PM₂.₅), which has implications for climate and human health. d-nb.infonih.gov The formation of SOA can occur through various pathways, including gas-phase photochemical oxidation and aqueous-phase chemistry in clouds, fogs, or wet aerosols. copernicus.org The yield and properties of SOA can be influenced by a variety of factors, including the specific VOC precursor and the presence of other pollutants. nih.govcopernicus.org While specific SOA yield data for this compound is not detailed in the provided search results, it is known that aldehydes contribute to SOA formation. slb.nu

Biomarker Research and Diagnostics

Volatilome Profiling in Biological Samples for Marker Identification

The analysis of volatile organic compounds in biological samples, known as volatilome profiling, is a promising field for the discovery of non-invasive disease biomarkers. nih.gov VOCs are end products of metabolic processes, and their profiles can reflect the physiological or pathological state of an organism. nih.gov Exhaled breath, in particular, is a complex medium containing numerous VOCs that can be analyzed to detect changes associated with diseases like cancer. owlstonemedical.comnih.gov

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are used to separate, identify, and quantify individual VOCs in breath samples. owlstonemedical.commdpi.com this compound has been identified as a component in the complex mixture of VOCs found in biological samples. For instance, it is listed as a fragrance ingredient that can be present in various consumer products, which could lead to its presence in human samples through environmental exposure. justia.comgoogleapis.com

In the context of biomarker research, studies have focused on identifying profiles of VOCs that are significantly different between healthy individuals and those with a specific disease. For example, one study on lung cancer identified significantly different concentrations of several carbonyl VOCs in the breath of cancer patients compared to control groups. nih.gov While this compound was not one of the highlighted markers in that specific study, the methodology demonstrates the potential for identifying aldehyde biomarkers. nih.gov

Correlation with Physiological States or Biological Processes

The presence or altered concentration of specific VOCs, including this compound, can be correlated with particular biological processes or physiological states. For example, changes in the volatilome have been observed in response to stress. A study on the coral Montipora mollis subjected to high-light stress showed a decrease in fatty acid derivatives, including the aldehyde nonanal. nih.gov This suggests a link between aldehyde metabolism and the organism's response to oxidative stress. nih.gov

In humans, the analysis of VOCs in exhaled breath is being explored for the early detection and surveillance of various diseases. owlstonemedical.commdpi.com The principle is that metabolic changes associated with a disease state will alter the composition of VOCs released from the body. nih.gov For instance, research in gastric cancer has shown that the profiles of certain VOCs change significantly after surgical treatment, indicating their origin from the cancerous tissue. mdpi.com

While direct correlations between this compound and specific diseases are not extensively detailed in the provided search results, the compound is part of the broader family of aldehydes that are actively being investigated as potential biomarkers. Aldehydes are often products of lipid peroxidation, a process associated with oxidative stress, which is implicated in numerous diseases. Therefore, the detection and quantification of this compound and other aldehydes in biological samples remain an active area of research for non-invasive diagnostics.

Future Research Directions and Unaddressed Gaps in 2 Methylnonanal Studies

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of 2-Methylnonanal is a significant challenge that, if overcome, could have substantial implications for the fragrance and flavor industries, where the chirality of a molecule can dramatically alter its sensory properties. epo.org Future research should prioritize the development of novel stereoselective synthetic routes.

Current synthetic methods often result in racemic mixtures, where both enantiomers of this compound are produced. epo.org However, the distinct olfactory profiles of individual stereoisomers necessitate methods that can selectively produce one form over the other. Asymmetric catalysis, employing chiral catalysts to guide the reaction towards a specific stereoisomer, stands out as a promising approach. Research in this area could focus on designing and screening new catalysts, including metal-organic frameworks and enzymes, for their efficacy and selectivity in the synthesis of this compound.

Furthermore, exploring biocatalytic methods, where enzymes are used to perform specific synthetic steps, could offer a greener and more efficient alternative to traditional chemical synthesis. This could involve identifying or engineering enzymes capable of stereoselectively producing this compound from precursor molecules.

A comparative table of potential stereoselective synthetic strategies is presented below:

| Methodology | Potential Advantages | Key Research Challenges |

| Asymmetric Catalysis | High stereoselectivity, potential for high yields. | Catalyst design and cost, optimization of reaction conditions. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Limited availability of suitable starting materials for all target stereoisomers. |

| Biocatalysis | High specificity, environmentally friendly conditions. | Enzyme discovery and engineering, substrate scope limitations. |

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

While this compound has been identified in various natural sources, including plants and microorganisms, the complete biosynthetic pathways responsible for its production are not yet fully understood. upsi.edu.my Unraveling these pathways and the mechanisms that regulate them is a critical area for future research.

Isotopic labeling studies, where precursors labeled with stable isotopes are traced through the metabolic network, can be a powerful tool to identify the key intermediates and enzymatic steps involved in this compound biosynthesis. nih.gov This, combined with transcriptomic and proteomic analyses of organisms known to produce the compound, can help identify the specific genes and enzymes responsible for each step of the pathway.

Understanding the regulatory mechanisms that control the expression of these biosynthetic genes is equally important. This includes investigating the role of transcription factors, signaling molecules, and environmental cues in modulating the production of this compound. Such knowledge could be leveraged for the metabolic engineering of microorganisms or plants to enhance or control the production of this valuable compound.

Advancement of In Situ and Real-Time Analytical Techniques

The ability to monitor the formation and concentration of this compound in real-time and within its natural environment (in situ) is crucial for understanding its dynamic behavior in various systems. Current analytical methods often involve sample collection and subsequent laboratory analysis, which can be time-consuming and may not accurately reflect the in-situ conditions.

Future research should focus on developing and refining analytical techniques that allow for the direct and continuous monitoring of this compound. This could include the development of specialized sensors, such as electrochemical or optical sensors, that can be deployed in the field or in industrial processes.

Furthermore, advancements in mass spectrometry techniques, such as proton-transfer-reaction mass spectrometry (PTR-MS), could enable the real-time detection and quantification of volatile compounds like this compound in the gas phase. The application of such techniques would be invaluable for studying its release from natural sources, its role in atmospheric chemistry, and for process monitoring in industrial applications.

Comprehensive Assessment of Ecological Functionality and Impact

The presence of this compound in various ecosystems suggests it may play a significant ecological role. However, a comprehensive understanding of its functionality and its impact on different organisms and ecological processes is currently lacking.

Future research should aim to investigate the semiochemical properties of this compound, exploring its role as a pheromone, allomone, or kairomone in insect and animal communication. Its potential as an attractant or repellent for specific species could have applications in pest management and conservation efforts.

Additionally, the environmental fate and potential ecotoxicological effects of this compound need to be thoroughly assessed. Studies on its biodegradation, persistence in soil and water, and its potential impact on non-target organisms are essential for a complete environmental risk assessment.

Predictive Modeling of this compound Formation and Behavior in Complex Systems

The ability to predict the formation and behavior of this compound in complex systems, such as food matrices during processing or in atmospheric conditions, would be a powerful tool for various industries and for environmental science. researchgate.net Developing robust predictive models is a key area for future research.

These models could be based on a combination of kinetic data for the chemical reactions involved in its formation and degradation, as well as thermodynamic properties. For instance, in food science, models could predict the development of this compound as a flavor compound based on the composition of the food and the processing conditions. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-Methylnonanal, and how can researchers select the optimal method based on experimental objectives?

- Methodological Answer : The synthesis of this compound typically involves (1) oxidation of 2-methylnonanol using catalysts like pyridinium chlorochromate (PCC) or (2) hydroformylation of 1-octene with subsequent isomerization. Selection criteria depend on yield, purity, and scalability. For small-scale studies (<1 mmol), PCC oxidation is preferred due to mild conditions and minimal byproducts. Larger-scale syntheses may employ hydroformylation with Rh-based catalysts, though steric effects require careful temperature control (70–90°C) . Characterization via GC-MS and NMR is critical to confirm product identity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical interpretation benchmarks?

- Methodological Answer :

- NMR : The aldehyde proton (δ 9.5–10.0 ppm) and branched methyl group (δ 0.8–1.2 ppm) are diagnostic. Compare with NIST reference spectra to validate shifts .

- IR : A strong C=O stretch near 1720 cm⁻¹ confirms the aldehyde group.

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 156 [M]⁺) should align with databases like NIST Chemistry WebBook . Discrepancies >5% in retention times warrant re-evaluation of purity or column conditions .

Q. What are the key physicochemical properties of this compound that influence its handling and stability in laboratory settings?

- Methodological Answer : this compound is sensitive to oxidation and light. Key properties include:

- Boiling Point : 195–200°C (requires inert atmosphere during distillation).

- Solubility : Limited in water (0.1 g/L at 25°C), soluble in ethanol and diethyl ether.

- Storage : Stabilize with 0.1% BHT (butylated hydroxytoluene) at –20°C under argon .

Experimental protocols must account for volatility by using sealed reactors and cold traps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound across different studies?

- Methodological Answer : Conflicting NMR data often arise from solvent effects, impurities, or calibration errors. To resolve discrepancies:

- Cross-validate using deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

- Compare with computational predictions (DFT calculations for δ values) .

- Replicate experiments under standardized conditions (e.g., 400 MHz, 25°C) and reference internal standards (TMS) . Publish raw data and instrument parameters to enhance reproducibility .

Q. What advanced computational methods are employed to predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states and activation energies for reactions like Grignard additions. Key steps:

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for pharmacological applications?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s salen complexes) achieve enantioselectivity. Key considerations:

- Screen chiral ligands (e.g., BINAP, SPOX) to maximize enantiomeric excess (ee).

- Use HPLC with chiral columns (e.g., Chiralpak AD-H) to quantify ee .

- Thermodynamic control (low-temperature reactions) minimizes racemization.

Publish detailed stereochemical assignments and crystallographic data (if available) to support claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.